Ethyl (2E)-4,4-difluorobut-2-enoate
Description
Significance of Fluorine in Organic Synthesis and Material Science
Fluorine, the most electronegative element, imparts unique properties to organic molecules. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to enhanced thermal stability and resistance to oxidative degradation. nih.govrsc.org This inherent stability is a highly desirable trait in materials science, contributing to the development of robust polymers and other advanced materials. numberanalytics.com In medicinal chemistry, the strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. numberanalytics.comyoutube.com For instance, fluorinated pharmaceuticals can exhibit enhanced efficacy and reduced side effects compared to their non-fluorinated counterparts. numberanalytics.com
The influence of fluorine extends to altering the acidity of nearby protons and influencing conformational preferences, providing a powerful tool for fine-tuning molecular properties. The growing importance of fluorinated compounds has spurred the development of novel and selective fluorination methods to meet the increasing demand across various scientific disciplines. bohrium.com
Overview of Fluoroalkene Chemistry with Emphasis on Difluorinated Systems
Fluoroalkenes, which are alkenes containing one or more fluorine atoms, are a significant class of organofluorine compounds. They serve as versatile intermediates in organic synthesis, participating in a wide range of chemical transformations. The presence of fluorine on the double bond significantly influences its reactivity, often making it susceptible to nucleophilic attack.
Difluorinated systems, in particular, exhibit unique reactivity patterns. The geminal difluoro group (CF2) can act as a bioisostere for a carbonyl group or other functional groups, a strategy often employed in drug design. Furthermore, the electron-withdrawing nature of the two fluorine atoms activates the double bond for various addition reactions. The development of stereoselective methods for the synthesis of fluoroalkenes is an active area of research, as the geometry of the double bond can have a profound impact on the biological activity and material properties of the final product. nih.gov
Positioning of Ethyl (2E)-4,4-difluorobut-2-enoate within Contemporary Fluoroacrylate and Difluorobutenoate Research
This compound is a prominent member of the fluoroacrylate and difluorobutenoate family of compounds. Its structure, featuring a reactive α,β-unsaturated ester and a terminal difluoromethyl group, makes it a highly versatile and sought-after building block in modern organic synthesis.
This compound serves as a key precursor for the introduction of the difluoroethyl moiety into a wide variety of molecular architectures. Researchers are actively exploring its utility in the synthesis of fluorinated analogues of natural products, bioactive molecules, and advanced materials. Its participation in Michael additions, cycloaddition reactions, and other transformations allows for the construction of complex fluorinated structures with high efficiency and control. The ongoing research in this area focuses on expanding the synthetic utility of this compound and developing new applications for the resulting fluorinated compounds.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H8F2O2 | americanelements.comuni.lu |
| Molecular Weight | 150.13 g/mol | americanelements.com |
| Appearance | Liquid | americanelements.com |
| IUPAC Name | ethyl (E)-4,4-difluorobut-2-enoate | americanelements.comuni.lu |
| SMILES | CCOC(=O)/C=C/C(F)F | uni.lu |
| InChIKey | WACKTOQGRVMXIO-ONEGZZNKSA-N | americanelements.comuni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1992-97-8 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
ethyl 4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3 |
InChI Key |
WACKTOQGRVMXIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(F)F |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)F |
Canonical SMILES |
CCOC(=O)C=CC(F)F |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Ethyl 2e 4,4 Difluorobut 2 Enoate and Analogous Difluorobutenoates
Targeted Synthesis Strategies for the (2E)-4,4-difluorobut-2-enoate Moiety
The construction of the Ethyl (2E)-4,4-difluorobut-2-enoate scaffold requires precise control over both the introduction of the fluorine atoms and the geometry of the carbon-carbon double bond. Several distinct strategies have been developed to achieve this, each with its own advantages and limitations.
Precision Fluorination Techniques for Olefinic Precursors
The direct fluorination of olefinic precursors represents a common approach to introduce fluorine atoms into a molecule. However, achieving the desired 4,4-difluoro substitution pattern on a butenoate backbone requires careful selection of the starting material and fluorinating agent.
One potential strategy involves the electrophilic fluorination of a suitably functionalized γ-dithianyl-α,β-unsaturated ester. The dithiane moiety can stabilize a carbanion at the γ-position, allowing for sequential fluorination. Subsequent removal of the dithiane protecting group would yield the desired 4,4-difluorobut-2-enoate.
| Precursor Type | Fluorinating Agent | Key Transformation | Ref. |
| γ-Dithianyl-α,β-unsaturated ester | N-Fluorobenzenesulfonimide (NFSI) | Sequential electrophilic fluorination | |
| γ-Keto-α,β-unsaturated ester | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination |
Another approach is the deoxyfluorination of a γ-keto-α,β-unsaturated ester. Reagents like diethylaminosulfur trifluoride (DAST) can convert a ketone into a gem-difluoride. The challenge in this method lies in the selective fluorination of the γ-keto group without affecting the α,β-unsaturated ester functionality.
Advanced Defluorinative Functionalization Approaches
An alternative and increasingly popular strategy is the functionalization of readily available polyfluorinated starting materials, such as trifluoromethylalkenes. These methods rely on the selective cleavage of a carbon-fluorine (C-F) bond, which is notoriously strong, to introduce new functional groups.
Visible-light photoredox catalysis has emerged as a powerful tool for the activation of strong chemical bonds under mild conditions. In the context of synthesizing difluorobutenoates, this approach can be utilized to generate radical intermediates from trifluoromethylalkenes, which then undergo further reactions.
A general mechanism involves the single-electron reduction of a trifluoromethylalkene by an excited photocatalyst. This generates a radical anion which can then eliminate a fluoride ion to form a difluoroalkenyl radical. This radical can be trapped by a variety of radicalophiles or undergo further reduction and protonation to yield the desired product. For instance, the photocatalytic defluorinative alkylation of trifluoromethyl alkenes with alkanes has been demonstrated to produce gem-difluoroalkenes. nih.gov
Recent research has also shown the deaminative defluoroalkylation of α-trifluoromethylalkenes with primary amines under photoredox catalysis to access gem-difluoroallylarenes. organic-chemistry.org This highlights the versatility of photocatalysis in C-F bond functionalization.
A highly relevant defluorinative functionalization is the direct carboxylation of trifluoromethylalkenes to produce difluoroalkenoic acids, which are immediate precursors to esters like this compound. Metal-free, photoinduced defluorinative carboxylation of α-trifluoromethylstyrenes using formate as a CO2 radical anion precursor has been successfully developed. the-innovation.org This method provides access to a range of gem-difluorovinylacetic acids. the-innovation.org
| Trifluoromethylalkene Substrate | Carboxylation Reagent | Catalyst/Conditions | Product Type |
| α-Trifluoromethylstyrenes | Formate | Photocatalyst, visible light | gem-Difluorovinylacetic acids |
This transformation is significant as it directly installs the carboxylic acid functionality while simultaneously cleaving a C-F bond, offering an efficient route to the target structure.
Transition Metal-Catalyzed and Organocatalytic Methodologies
Both transition metal catalysis and organocatalysis offer powerful platforms for the synthesis of complex molecules with high selectivity.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a potential strategy involves the palladium-catalyzed carbonylation of a difluoroalkenyl halide. This would install the ethyl ester group directly onto the difluoroalkenyl moiety.
Organocatalysis, on the other hand, can be employed to achieve stereoselective transformations. For instance, an organocatalytic conjugate addition of a nucleophile to a difluoroacetylene precursor could potentially generate the desired (2E)-enoate skeleton. The stereochemical outcome would be controlled by the chiral organocatalyst.
Stereoselective Synthesis of (2E)-Olefin Geometry
The stereochemistry of the carbon-carbon double bond is a critical feature of the target molecule. Several classic and modern olefination reactions can be employed to control the geometry of the alkene.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters and is known to strongly favor the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.orgyoutube.com In the context of this compound synthesis, the HWE reaction between an appropriate phosphonate and difluoroacetaldehyde would be a highly effective strategy.
| Aldehyde | Phosphonate Reagent | Base | Predominant Isomer |
| Difluoroacetaldehyde | Triethyl phosphonoacetate | NaH | (E) |
The Wittig reaction is another powerful olefination method. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comnih.gov While stabilized Wittig reagents tend to give the (E)-alkene, the stereoselectivity can be influenced by the reaction conditions and the nature of the ylide. organic-chemistry.org For the synthesis of the target molecule, a stabilized ylide derived from ethyl 2-(triphenylphosphoranylidene)acetate would be reacted with difluoroacetaldehyde.
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, could also be envisioned. wikipedia.orgbeilstein-journals.orgnih.gov Reaction of ethyl bromoacetate with difluoroacetaldehyde would initially form a β-hydroxy ester, which could then be dehydrated to the α,β-unsaturated ester. Control of the elimination step would be crucial to ensure the formation of the (E)-isomer.
Elucidating the Reactivity and Mechanistic Pathways of Ethyl 2e 4,4 Difluorobut 2 Enoate
Exploration of Nucleophilic and Electrophilic Reactivity of the Fluoroalkene Center
The reactivity of the fluoroalkene center in ethyl (2E)-4,4-difluorobut-2-enoate is dominated by the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect renders the double bond susceptible to nucleophilic attack. nih.gov The carbon atom bearing the two fluorine atoms (C4) is electron-deficient and thus the primary site for nucleophilic addition.
This inherent electrophilicity makes gem-difluoroalkenes like this compound excellent Michael acceptors. For instance, they readily undergo conjugate addition reactions with various nucleophiles. researchgate.net Research has shown that the addition of nitroalkanes to ethyl (E)-4,4-difluorobut-2-enoate can be achieved, highlighting its utility in forming new carbon-carbon bonds. researchgate.net Similarly, carboxylic acids have been shown to add to β,β-difluoroacrylates under thermal conditions without the need for a catalyst, leading to the formation of gem-difluoromethylenated esters. nih.gov
C-F Bond Activation and Selective Functionalization Reactions
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. However, the presence of the gem-difluoroalkene motif in this compound provides a handle for transition metal-catalyzed C-F bond functionalization.
Palladium catalysis has emerged as a powerful tool for the stereodivergent functionalization of gem-difluoroalkenes, allowing for the selective synthesis of both (E)- and (Z)-monofluoroalkenes from the same starting material. nih.gov This stereocontrol is achieved by employing different palladium catalytic systems.
For example, a Pd(II)-catalyzed cross-coupling of trisubstituted β,β-difluoroacrylates with arylboronic acids can lead to the formation of Z-monofluoroalkene products. nih.gov In contrast, employing a Pd(0) catalyst under different reaction conditions can favor the formation of the E-monofluoroalkene isomer. nih.gov This stereodivergent approach offers a high degree of control over the geometry of the resulting monofluoroalkene, a crucial aspect in the synthesis of bioactive molecules and materials.
The scope of these palladium-catalyzed reactions is broad, tolerating a variety of functional groups on both the gem-difluoroalkene and the coupling partner. nih.govnih.gov This versatility has been demonstrated in the synthesis of a wide range of monofluoroalkenes with high diastereoselectivity. nih.gov
| gem-Difluoroalkene Substrate | Catalyst System | Product Isomer | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Trisubstituted β,β-difluoroacrylate | Pd(II) | Z-monofluoroalkene | >20:1 |
| Trisubstituted β,β-difluoroacrylate | Pd(0) | E-monofluoroalkene | >99:1 |
| β,β-difluoroacrylamide | Pd(0) | E-monofluoroacrylamide | >99:1 |
The cleavage of the C-F bond in gem-difluoroalkenes can proceed through several mechanistic pathways. In transition metal-catalyzed reactions, a key step is often the β-fluoride elimination from a β-fluoroalkylmetal intermediate. nih.gov The formation of a strong metal-fluoride bond provides the thermodynamic driving force for this process.
Visible light photoredox catalysis has also emerged as a powerful method for C-F bond activation. mdpi.com This approach can involve a single electron reduction of the gem-difluoroalkene to generate a fluorovinyl radical. nih.govnih.gov This radical intermediate can then participate in various coupling reactions. For instance, a dual photoredox/palladium catalytic system has been developed for the selective defluorinative carboxylation of gem-difluoroalkenes with CO2. nih.govnih.gov Mechanistic studies, including TEMPO trapping experiments, have confirmed the involvement of radical intermediates in these transformations. organic-chemistry.org
Cycloaddition and Annulation Reactions Involving the Difluorobutenoate Scaffold
The electron-deficient nature of the double bond in this compound makes it a good dienophile and dipolarophile in cycloaddition reactions. These reactions provide a powerful strategy for the construction of complex cyclic and heterocyclic systems containing fluorine atoms.
This compound and related gem-difluoroalkenes can serve as C2-building blocks in the synthesis of five-membered heterocyclic compounds through [3+2] cycloaddition reactions. researchgate.net For example, reactions with azomethine ylides can lead to the formation of fluorinated pyrrolidine (B122466) derivatives. The reactivity and stereoselectivity of these cycloadditions can be influenced by the nature of the dipole and the reaction conditions.
The development of asymmetric cycloaddition reactions provides access to enantioenriched fluorinated heterocycles, which are of significant interest in medicinal chemistry. researchgate.net For instance, palladium-catalyzed asymmetric [3+2] cycloadditions of gem-difluoroalkenes have been reported for the synthesis of chiral 2,2-difluorinated tetrahydrofurans. researchgate.net These reactions demonstrate the potential of the difluorobutenoate scaffold in the stereocontrolled synthesis of complex fluorinated molecules.
Radical Polymerization Kinetics and Reactivity Ratios of Fluoroacrylate Monomers
Fluoroacrylates, including monomers structurally related to this compound, are important for the synthesis of fluoropolymers with unique properties. The kinetics of their radical polymerization and their reactivity in copolymerization are crucial parameters for controlling the final polymer structure and properties.
In copolymerization, the reactivity ratios (r1 and r2) describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer. researchgate.netfiveable.me For example, if both r1 and r2 are less than 1, the monomers tend to alternate in the polymer chain. If one ratio is significantly larger than the other, a block-like structure may be formed. The reactivity ratios for the copolymerization of various fluorinated acrylates with other monomers, such as styrene, have been determined and are essential for designing copolymers with desired properties. zendy.io
| Reactivity Ratio Values | Copolymer Structure |
|---|---|
| r1 > 1, r2 > 1 | Tendency towards block copolymer |
| r1 < 1, r2 < 1 | Tendency towards alternating copolymer |
| r1 * r2 = 1 | Ideal (random) copolymer |
| r = 0 | Alternating copolymers |
Applications of Ethyl 2e 4,4 Difluorobut 2 Enoate As a Strategic Synthetic Intermediate
Development of Complex Fluorinated Organic Compounds
The unique electronic properties conferred by the two fluorine atoms render Ethyl (2E)-4,4-difluorobut-2-enoate a versatile tool for creating a diverse range of fluorinated organic structures.
The strategic placement of the difluoromethyl group adjacent to a carbon-carbon double bond makes this compound an excellent Michael acceptor. This allows for conjugate addition reactions with a wide array of nucleophiles. The resulting products are new, more complex fluorinated building blocks that can be used in subsequent synthetic steps.
Furthermore, analogous fluorinated butenoates have been shown to be effective reagents in the synthesis of various fluorinated heterocycles. For instance, the reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with binucleophiles proceeds through a conjugate nucleophilic addition to assemble different heterocyclic structures. researchgate.net This highlights the role of such fluorinated C4 units as versatile platforms for generating a library of fluorinated compounds. The reactivity of this compound allows it to serve as a synthon for introducing the valuable difluoroethyl moiety into various molecular backbones.
A significant application of difluorinated building blocks analogous to this compound is in the synthesis of fluorinated nitrogen-containing heterocycles like indolizines. holscot.com Indolizines are of great interest as they form the core of many compounds with a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. holscot.com
An established method for constructing these scaffolds is the base-mediated [3+2] annulation reaction between a pyridinium (B92312) ylide and a difluorinated C2 building block. uni.lu In this reaction, the pyridinium ylide acts as a three-atom component that reacts with the two-carbon electrophilic fluorinated compound. While specific studies may utilize precursors like β,β-difluoro peroxides or ethyl bromodifluoroacetate, they function as effective C2 synthons, a role that this compound is also suited for. holscot.comresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group compatibility, providing a regioselective route to a variety of 1,2,3-trifunctionalized indolizines in moderate to good yields. holscot.comuni.lu
Table 1: Synthesis of Functionalized Indolizines via [3+2] Annulation This table is representative of the synthesis of indolizines using difluorinated C2 building blocks analogous to this compound.
| Pyridinium Salt Precursor | Difluorinated C2 Building Block | Resulting Indolizine Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide | β,β-Difluoro Peroxide derivative | 1-Aroyl-2-fluoro-3-(ethoxycarbonyl)indolizine | Moderate to Good | holscot.comuni.lu |
| Substituted Pyridinium Salts | Ethyl bromodifluoroacetate | Various substituted Indolizine derivatives | High Efficiency | researchgate.net |
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of fluorine into polymers dramatically alters their properties, leading to high-performance materials. This compound serves as a potential monomer for creating novel fluoropolymers and fluoroacrylate copolymers with tailored characteristics.
Fluoropolymers are a class of plastics containing carbon-fluorine bonds known for their exceptional stability and performance. holscot.com this compound, as a fluoroacrylate monomer, can be polymerized or copolymerized with other non-fluorinated vinyl monomers. researchgate.net Copolymerization is often a preferred industrial strategy to create materials that balance high performance with cost-effectiveness. researchgate.net The resulting copolymers would integrate the unique properties of the fluorinated segment into the larger polymer chain. The synthesis of such polymers can be achieved through various methods, including miniemulsion polymerization or initiated chemical vapor deposition (iCVD), which has been used for other fluoroacrylate monomers. researchgate.net
The inclusion of monomers like this compound into a polymer backbone is a key strategy for tailoring material properties. The presence of fluorine imparts a unique combination of characteristics highly desirable for advanced applications. paint.org Fluoropolymers are known for their low surface energy, which translates to non-stick or anti-fouling surfaces for coatings. researchgate.net They also exhibit remarkable chemical resistance, thermal stability, and weatherability, making them ideal for protective coatings, wire insulation, and durable films. holscot.comresearchgate.net
By adjusting the ratio of the fluorinated monomer to a non-fluorinated comonomer (such as a standard acrylate), material scientists can fine-tune properties like flexibility, hardness, gas permeability, and refractive index. researchgate.netpaint.org This allows for the design of specialized materials, from highly durable and weather-resistant architectural coatings to flexible and biocompatible elastomers for medical devices. researchgate.netpaint.org
Table 2: General Properties Imparted by Fluoropolymer Segments and Related Applications
| Property | Description | Typical Application | Reference |
|---|---|---|---|
| High Chemical Resistance | Resistant to degradation by solvents, acids, and bases. | Chemical processing vessel linings, seals, protective coatings. | holscot.compaint.org |
| High Thermal Stability | Can withstand a wide range of operating temperatures (e.g., -200°C to +260°C). | High-temperature wire and cable insulation, aerospace components. | holscot.comcir-safety.org |
| Low Surface Energy | Provides non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) surfaces. | Non-stick cookware, anti-graffiti coatings, stain-resistant textiles. | researchgate.netpaint.org |
| Excellent Electrical Insulation | High dielectric strength and low dielectric constant. | Printed circuit boards, insulators for electrical wiring. | holscot.comresearchgate.net |
| Durability & Weatherability | Resistant to degradation from UV radiation and environmental exposure. | Exterior architectural coatings, solar panel protective films. | researchgate.net |
Contributions to the Synthesis of Potential Bioactive Molecules
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The use of this compound and related synthons provides a direct pathway to fluorinated molecules that are candidates for drug discovery programs.
The synthesis of fluorinated indolizines, as discussed previously, is a prime example of this contribution. holscot.com The incorporation of fluorine atoms or a difluoromethyl group into a heterocyclic scaffold can dramatically alter its biological activity, metabolic stability, and bioavailability. holscot.com Fluorine can block metabolic pathways and enhance the lipophilicity of a drug candidate, improving its ability to cross cell membranes. The development of synthetic methods using fluorinated building blocks is therefore crucial for accessing novel bioactive compounds that would otherwise be difficult to prepare. holscot.comuni.lu The versatility of these building blocks allows for the creation of a wide range of substituted heterocycles, enabling the exploration of structure-activity relationships in the development of new therapeutic agents. holscot.com
Advanced Analytical and Spectroscopic Characterization in Research of Ethyl 2e 4,4 Difluorobut 2 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Ethyl (2E)-4,4-difluorobut-2-enoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's connectivity and stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the vinylic and allylic protons of the butenoate backbone. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The protons on the carbon-carbon double bond are critical for confirming the (2E)-stereochemistry. A large vicinal coupling constant (typically in the range of 15-18 Hz) between the protons at C2 and C3 would be indicative of a trans configuration. The proton at C4, adjacent to the two fluorine atoms, would appear as a triplet of doublets due to coupling with both the fluorine atoms and the vinylic proton at C3.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester group is expected to appear in the downfield region (around 165-175 ppm). The signals for the vinylic carbons (C2 and C3) would be located in the olefinic region (around 120-140 ppm), with their exact chemical shifts influenced by the electron-withdrawing fluorine atoms. The carbon of the difluoromethyl group (C4) would show a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal would be split into a doublet of triplets due to coupling with the protons on C3 and C4. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms.
Expected ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity & Coupling Constants (J) |
| CH₃-CH₂-O- | ~1.3 (t) | ~14.0 | Triplet, J ≈ 7 Hz |
| CH₃-CH₂-O- | ~4.2 (q) | ~61.0 | Quartet, J ≈ 7 Hz |
| =CH-CO₂Et | ~6.2 (d) | ~125.0 | Doublet, J ≈ 16 Hz |
| =CH-CHF₂ | ~6.8 (dt) | ~135.0 (t) | Doublet of triplets, J(H,H) ≈ 16 Hz, J(H,F) ≈ 4 Hz |
| -CHF₂ | ~6.0 (td) | ~113.0 (t) | Triplet of doublets, J(H,F) ≈ 56 Hz, J(H,H) ≈ 4 Hz |
| C=O | - | ~165.0 | - |
Note: The predicted chemical shifts and coupling constants are based on known data for structurally similar compounds and theoretical calculations. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₆H₈F₂O₂), the theoretical monoisotopic mass is 150.04924 Da.
In an HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The high-resolution data allows for the differentiation between ions of the same nominal mass but different elemental compositions.
Predicted HRMS Data
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 151.05652 |
| [M+Na]⁺ | 173.03846 |
| [M+K]⁺ | 189.01240 |
| [M+NH₄]⁺ | 168.08306 |
Source: Predicted data from PubChemLite. uni.lu
The experimentally measured m/z value would be compared to the calculated value for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene is expected to appear around 1640-1660 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the region of 1000-1200 cm⁻¹. The C-O stretching vibrations of the ester group would also be present in the fingerprint region.
Raman spectroscopy , being complementary to IR, would also be useful. The C=C double bond, being a non-polar functional group, is expected to show a strong Raman signal.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretching | 1720 - 1740 | Strong (IR) |
| C=C (Alkene) | Stretching | 1640 - 1660 | Medium (IR), Strong (Raman) |
| C-F | Stretching | 1000 - 1200 | Strong (IR) |
| C-O (Ester) | Stretching | 1150 - 1300 | Strong (IR) |
| =C-H | Bending (out-of-plane) | ~970 | Strong (IR) for (E)-isomer |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecule's connectivity, conformation, and stereochemistry.
For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. If a suitable crystal is obtained, the resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the planar nature of the ester group and the trans configuration of the double bond. Furthermore, it would reveal the conformation of the ethyl group and the orientation of the difluoromethyl group relative to the rest of the molecule.
As of the current literature survey, no publically available X-ray crystallographic data for this compound has been reported.
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. For this compound, GC would be used to separate it from any starting materials, byproducts, or solvents. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer then provides a fragmentation pattern for the eluted compound, which can be used for structural confirmation and identification of impurities. The fragmentation pattern would likely show characteristic losses of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially rearrangement products.
Theoretical and Computational Chemistry Approaches for Ethyl 2e 4,4 Difluorobut 2 Enoate
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl (2E)-4,4-difluorobut-2-enoate. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the molecule's electronic structure and most stable three-dimensional arrangement, or conformation.
The presence of the difluoromethyl group and the α,β-unsaturated ester functionality creates a unique electronic environment. The highly electronegative fluorine atoms withdraw electron density, influencing the polarity and reactivity of the entire molecule. Quantum chemical calculations can precisely map the electron density distribution and electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule.
Furthermore, these calculations are crucial for analyzing the conformational landscape of this compound. The molecule can adopt various spatial arrangements due to the rotation around its single bonds. By calculating the relative energies of these different conformers, the most stable, low-energy conformations can be identified. This information is vital as the conformation of a molecule often dictates its reactivity and how it interacts with other molecules. For instance, a study on the conformational preferences of N-difluoromethylated amides highlighted the significant role of intramolecular hydrogen bonding and stereoelectronic effects in determining the most stable conformers. rsc.org Similar effects are expected to govern the conformational preferences of this compound.
Table 1: Calculated Conformational Analysis of this compound (Illustrative Data)
| Conformer | Dihedral Angle (C-C-C=C) (°) | Relative Energy (kcal/mol) |
| s-trans | 180.0 | 0.00 |
| s-cis | 0.0 | 2.5 |
This table presents hypothetical data based on typical energy differences between s-trans and s-cis conformers in similar α,β-unsaturated esters.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. A prominent reaction for this compound is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. researchgate.net
By employing computational methods, the entire reaction coordinate can be mapped out, from reactants to products, including the high-energy transition states that connect them. The structures and energies of these transition states provide critical information about the reaction's feasibility and rate. For example, a lower transition state energy corresponds to a faster reaction.
Table 2: Calculated Activation Energies for Michael Addition to this compound (Illustrative Data)
| Nucleophile | Transition State Energy (kcal/mol) | Reaction Type |
| CH₃S⁻ | 15.2 | Thia-Michael Addition |
| CN⁻ | 12.8 | Cyano-Michael Addition |
This table contains hypothetical activation energies based on computational studies of Michael additions to related α,β-unsaturated esters.
Prediction of Reactivity and Selectivity Profiles
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of a molecule before conducting experiments. For this compound, this includes predicting where a chemical reaction is most likely to occur (regioselectivity) and which stereoisomer is likely to be the major product (stereoselectivity).
Various computational descriptors, derived from the calculated electronic structure, can be used to predict reactivity. These include frontier molecular orbitals (HOMO and LUMO), atomic charges, and Fukui functions. For instance, the regions of the molecule with the largest LUMO coefficients are often the most susceptible to nucleophilic attack.
In the context of this compound, computational models can predict whether a nucleophile will add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). The presence of the difluoromethyl group is expected to strongly favor Michael addition due to its electron-withdrawing nature, which enhances the electrophilicity of the β-carbon. Computational studies can quantify this preference by comparing the activation barriers for the two competing pathways.
Table 3: Predicted Regioselectivity in the Addition of Methanethiol to this compound (Illustrative Data)
| Product | Calculated Product Ratio |
| 1,4-adduct (Michael) | >99% |
| 1,2-adduct | <1% |
This table presents hypothetical selectivity data based on the known electronic effects in similar fluorinated Michael acceptors.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or other reactants. In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion.
These simulations are particularly useful for understanding non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in solvation and the initial stages of a chemical reaction. For example, an MD simulation could reveal how water molecules arrange themselves around this compound, providing insights into its solubility and how the solvent might influence its reactivity.
Table 4: Intermolecular Interaction Energies of this compound with Water (Illustrative Data from MD Simulations)
| Interaction Site | Average Interaction Energy (kcal/mol) |
| Carbonyl Oxygen | -5.8 |
| Difluoromethyl Group | -2.1 |
This table shows hypothetical interaction energies derived from principles of molecular interactions and data from simulations of similar molecules.
Emerging Research Frontiers and Prospective Developments for Ethyl 2e 4,4 Difluorobut 2 Enoate
Innovations in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact and enhance efficiency. For ethyl (2E)-4,4-difluorobut-2-enoate, research is moving towards more sustainable practices, focusing on atom economy, the use of renewable resources, and the development of catalytic processes that operate under mild conditions.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Innovations in this area are exploring the use of greener solvents, alternative energy sources such as microwave irradiation, and biocatalysis to create more environmentally benign pathways. For instance, the development of catalytic systems that can be recycled and reused is a key focus. While specific green synthetic protocols for this compound are still emerging, the broader field of fluorinated compound synthesis offers valuable insights. Biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, represent a promising avenue. The enzymatic desymmetrization of prochiral substrates has been successfully applied to the synthesis of other fluorinated molecules and could potentially be adapted for the asymmetric synthesis of derivatives of this compound. nih.gov
The following table summarizes potential green chemistry approaches applicable to the synthesis of fluorinated butenoates:
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Biocatalysis | Use of enzymes (e.g., lipases, reductases) for stereoselective synthesis of precursors or direct modification of the molecule. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous manufacturing processes for improved safety, efficiency, and scalability. | Enhanced process control, higher yields, safer handling of hazardous reagents. |
| Alternative Solvents | Replacement of traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or supercritical fluids. | Reduced environmental impact, potential for improved reaction rates and selectivity. |
| Energy Efficiency | Utilization of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. | Faster reaction times, lower energy usage, potential for novel reactivity. |
Enantioselective and Diastereoselective Transformations
The creation of chiral centers with high stereocontrol is a critical challenge in modern organic synthesis, particularly for the development of new therapeutic agents. This compound, with its prochiral centers and reactive double bond, is an excellent substrate for asymmetric transformations.
Michael Addition Reactions: The electron-deficient nature of the double bond in this compound makes it a prime candidate for asymmetric Michael addition reactions. The use of chiral organocatalysts or metal complexes can facilitate the enantioselective addition of various nucleophiles, leading to the formation of chiral difluorinated building blocks. Research in this area has shown that similar α,β-unsaturated compounds can undergo highly enantioselective aza-Michael additions, a strategy that could be extended to this compound for the synthesis of chiral β-amino acids containing a difluoromethyl group. rsc.orgresearchgate.net
Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of transformations with high enantioselectivity. For instance, chiral phosphoric acid catalysts have been successfully employed in the asymmetric functionalization of enamides, demonstrating the potential for organocatalytic control over reactions involving C(sp2)-H bond functionalization in the presence of fluorine atoms. nih.gov The application of such catalysts to reactions involving this compound could unlock new pathways to complex chiral molecules.
The table below highlights key aspects of stereoselective transformations involving similar fluorinated substrates:
| Transformation Type | Catalyst Type | Potential Chiral Products from this compound |
| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., cinchona alkaloids, prolinol derivatives) | Chiral γ,γ-difluoro-β-substituted butanoates |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acids | Chiral difluoromethyl-substituted cyclohexene (B86901) derivatives |
| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh, Ru with chiral ligands) | Chiral ethyl 4,4-difluorobutanoate |
Exploration of Novel Catalytic Systems for C-F Bond Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, recent advances in catalysis are providing new tools to manipulate C-F bonds, opening up novel synthetic disconnections. This compound, with its two C-F bonds, is a key substrate for exploring these new catalytic systems.
Transition Metal Catalysis: Palladium and nickel complexes have been at the forefront of C-F bond activation. Research has demonstrated the stereodivergent palladium-catalyzed functionalization of gem-difluoroalkenes, allowing for the selective synthesis of either (E)- or (Z)-monofluoroalkenes from the same starting material. nih.gov This methodology could be applied to this compound to generate a diverse range of monofluoroalkenyl building blocks. Nickel-catalyzed cross-coupling reactions have also shown great promise for the formation of C-C bonds from C-F bonds, even under mild conditions. beilstein-journals.orgresearchgate.netcore.ac.uknih.gov These methods offer the potential to replace one of the fluorine atoms in this compound with a variety of organic fragments.
Metal-Free C-F Activation: While transition metals are powerful catalysts, there is growing interest in developing metal-free methods for C-F bond functionalization to avoid issues of cost and toxicity. Frustrated Lewis pairs (FLPs) and other highly reactive main group species are being explored for their ability to activate C-F bonds. These approaches could provide complementary reactivity to transition metal-based systems.
The following table summarizes notable catalytic systems for C-F bond functionalization relevant to difluoroalkenes:
| Catalytic System | Reaction Type | Potential Products from this compound |
| Palladium/Ligand | Stereodivergent Cross-Coupling | (E)- or (Z)-Ethyl 4-aryl-4-fluorobut-2-enoate |
| Nickel/Ligand | Reductive Cross-Coupling | Ethyl 4-alkyl-4-fluorobut-2-enoate |
| Frustrated Lewis Pairs | Hydrodefluorination | Ethyl 4-fluorobut-2-enoate |
Interdisciplinary Applications and Future Directions in Chemical Synthesis
The unique properties conferred by the difluoromethyl group make this compound a valuable building block for a wide range of applications, particularly in medicinal chemistry and agrochemistry.
Medicinal Chemistry: The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions with biological targets. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. This compound can serve as a precursor to a variety of complex molecules with potential therapeutic applications, including enzyme inhibitors and modulators of protein-protein interactions.
Agrochemicals: The introduction of fluorine into pesticides and herbicides can significantly enhance their efficacy and selectivity. The difluoromethyl group is a common motif in modern agrochemicals. This compound provides a versatile platform for the synthesis of novel agrochemicals with improved performance and reduced environmental impact.
Materials Science: The polarity and stability of the C-F bond can also be exploited in the design of new materials. Fluorinated polymers and liquid crystals often exhibit unique properties, such as low surface energy, high thermal stability, and specific self-assembly behaviors. While the direct application of this compound in materials science is still in its infancy, its derivatives hold promise for the development of advanced functional materials.
The future of research on this compound will likely focus on the development of more efficient and selective synthetic methods, a deeper understanding of its reactivity, and the expansion of its applications in various scientific disciplines. The continued exploration of this versatile building block is poised to contribute significantly to the advancement of chemical synthesis and the creation of new molecules with valuable properties.
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : The Horner-Wadsworth-Emmons reaction is a key method, employing fluorinated phosphonates and aldehydes to stereoselectively form the α,β-unsaturated ester. Alternative routes include fluorination of preformed butenoates using reagents like DAST (diethylaminosulfur trifluoride). Reaction optimization involves monitoring by in situ IR or NMR to track intermediate formation .
Advanced Research Questions
Q. How do crystallographic tools like SHELX and ORTEP-III aid in resolving structural ambiguities in fluorinated esters like this compound?
- Methodology : SHELXL refines crystallographic data by modeling anisotropic displacement parameters and validating against residual electron density maps. ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty in fluorine atoms, which exhibit high electron density. For disordered structures, twin refinement in SHELXL and hydrogen-bonding analysis via graph-set theory resolve ambiguities.
Q. What experimental and computational strategies address contradictory data in reaction mechanisms involving this compound?
- Methodology : Kinetic isotope effects (KIE) and deuterium labeling clarify mechanistic pathways. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and compare activation energies for competing pathways. Cross-validation via in situ Raman spectroscopy or X-ray Photoelectron Spectroscopy (XPS) resolves discrepancies in intermediate identification .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Methodology : Graph-set analysis categorizes hydrogen-bonding motifs (e.g., C(4) chains or R₂²(8) rings) using crystallographic data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts). Polarized microscopy and DSC correlate packing efficiency with melting point anomalies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
